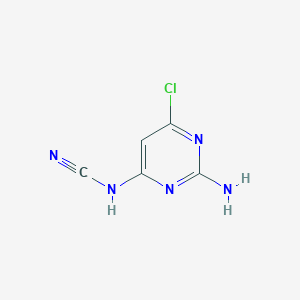

(2-Amino-6-chloropyrimidin-4-yl)cyanamide

Description

BenchChem offers high-quality (2-Amino-6-chloropyrimidin-4-yl)cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-6-chloropyrimidin-4-yl)cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-6-chloropyrimidin-4-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-1-4(9-2-7)11-5(8)10-3/h1H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTRJUROFYBQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Amino-6-chloropyrimidin-4-yl)cyanamide basic properties

An In-depth Technical Guide to (2-Amino-6-chloropyrimidin-4-yl)cyanamide: A Core Scaffold in Modern Kinase Inhibitor Synthesis

Abstract

(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of advanced therapeutics targeting cyclin-dependent kinases (CDKs). Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilic chloropyrimidine core, and a cyanamide moiety—offers a versatile platform for constructing complex molecular frameworks. This guide provides an in-depth analysis of the compound's fundamental properties, a robust synthesis protocol with mechanistic insights, and a detailed exploration of its critical role in the development of the CDK4/6 inhibitor, Ribociclib. This document is intended for researchers, chemists, and drug development professionals engaged in kinase inhibitor discovery and process development.

Core Physicochemical and Structural Properties

(2-Amino-6-chloropyrimidin-4-yl)cyanamide, identified by CAS Number 1255147-20-6 , is a substituted pyrimidine that has gained prominence due to its utility in constructing the core of several targeted anti-cancer agents.[1][2][3] The strategic placement of its functional groups dictates its reactivity and application.

Structural Data & Properties

The properties listed below are essential for handling, reaction setup, and characterization. While experimental data for some parameters are not widely published, calculated values and data from structurally related compounds provide reliable estimates.

| Property | Value / Description | Source(s) |

| IUPAC Name | N-(2-Amino-6-chloropyrimidin-4-yl)cyanamide | - |

| CAS Number | 1255147-20-6 | [1][2][3] |

| Molecular Formula | C₅H₄ClN₅ | - |

| Molecular Weight | 170.57 g/mol | - |

| Appearance | Predicted to be an off-white to pale yellow solid. | - |

| Melting Point | Not reported in publicly available literature. | - |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) and sparingly soluble in alcohols and chlorinated solvents. | - |

| Boiling Point | Decomposes upon significant heating. | - |

Synthesis and Chemical Reactivity

The primary synthetic route to (2-Amino-6-chloropyrimidin-4-yl)cyanamide involves the selective mono-substitution of 2-amino-4,6-dichloropyrimidine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Reaction Principle and Mechanistic Insight

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the two electron-withdrawing chloro-substituents, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds as follows:

-

Nucleophilic Attack: The cyanamide anion (-N=C=N), typically generated in situ from cyanamide and a base, acts as the nucleophile. It attacks one of the electron-deficient carbon atoms (C4 or C6) bearing a chlorine atom.

-

Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized by resonance across the pyrimidine ring nitrogens.

-

Rearomatization: The complex rapidly rearomatizes by expelling a chloride ion (Cl-), which is an excellent leaving group. This step restores the stable aromatic system and yields the final monosubstituted product.

The 2-amino group is a key modulator of this reactivity. As an electron-donating group, it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 4,6-dichloropyrimidine. However, its presence is crucial for the final drug scaffold. The reaction conditions are tuned to favor monosubstitution over disubstitution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Representative Experimental Protocol

This protocol is a representative method based on established principles of SNAr chemistry on chloropyrimidines and reaction conditions used in related syntheses, such as those found in patents for Ribociclib manufacturing.[4][5]

Materials:

-

2-Amino-4,6-dichloropyrimidine (1.0 eq)

-

Cyanamide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq) or Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Standard glassware for work-up and purification.

-

Rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material). Stir the mixture to form a suspension.

-

Base Addition (if using K₂CO₃): Add anhydrous potassium carbonate (1.5 eq) to the suspension.

-

Reagent Addition: Add cyanamide (1.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 60-70 °C and maintain for 4-6 hours.

-

Causality Note: Heating provides the necessary activation energy for the SNAr reaction. The use of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation while leaving the cyanamide anion relatively free and highly nucleophilic. A base is required to deprotonate cyanamide, forming the more potent cyanamide anion nucleophile.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water, which will precipitate the crude product.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water and then with a small amount of cold ethyl acetate to remove residual DMF and impurities.

-

Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.5-8.0 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrimidine ring (H-5).

-

δ ~7.0-7.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

δ ~9.0-10.0 ppm (br s, 1H): A broad singlet corresponding to the proton on the cyanamide nitrogen (-NH-CN). This proton is often exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160-165 ppm (3C): Three distinct signals are expected for the three sp² carbons of the pyrimidine ring attached to nitrogen or chlorine (C2, C4, C6).

-

δ ~115-120 ppm (1C): Signal for the nitrile carbon (-C≡N) of the cyanamide group.

-

δ ~95-105 ppm (1C): Signal for the C5 carbon of the pyrimidine ring, which is attached to a hydrogen atom.

-

-

FT-IR (KBr, cm⁻¹):

-

3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine and the cyanamide NH group.

-

~2250 cm⁻¹: Sharp, strong C≡N stretch, characteristic of the nitrile group in the cyanamide moiety.

-

1640-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring and N-H bending vibrations.

-

~800 cm⁻¹: C-Cl stretching vibration.

-

Applications in Drug Discovery: A Key Intermediate for Ribociclib

The primary and most significant application of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is its role as a precursor in the synthesis of Ribociclib (Kisqali®) , an FDA-approved inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[5][6]

The CDK4/6 Pathway and Cancer

The cell cycle is a tightly regulated process, with checkpoints ensuring proper cell division. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical control point. This transition is primarily driven by the activity of the CDK4/6 enzymes, which complex with Cyclin D.[7]

-

Activation: Growth factor signaling leads to the production of Cyclin D.

-

Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.

-

Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).

-

G1/S Transition: Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the genes necessary for DNA replication, committing the cell to division.

In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[7] Ribociclib acts by selectively inhibiting CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

Role in the Ribociclib Synthesis

(2-Amino-6-chloropyrimidin-4-yl)cyanamide provides the core 2-aminopyrimidine scaffold of Ribociclib. The subsequent synthetic steps, as outlined in manufacturing patents, typically involve a cyclization reaction to form the pyrrolo[2,3-d]pyrimidine core of the final drug.[4][5] The cyanamide group is a crucial participant in this cyclization, and the chloro-substituent is displaced during a subsequent coupling reaction to introduce the side chain.

Biological Pathway and Drug Action Diagram

Caption: Mechanism of action of Ribociclib in the CDK4/6 pathway.

Safety and Handling

As with all laboratory chemicals, (2-Amino-6-chloropyrimidin-4-yl)cyanamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.

Conclusion

(2-Amino-6-chloropyrimidin-4-yl)cyanamide stands out as a high-value intermediate in modern pharmaceutical synthesis. Its straightforward preparation via nucleophilic aromatic substitution and its ideal functional group arrangement for subsequent cyclization and coupling reactions have made it indispensable for the production of the CDK4/6 inhibitor Ribociclib. This guide provides the core technical information required by researchers to synthesize, characterize, and strategically employ this compound in the pursuit of novel kinase inhibitors and other complex therapeutic agents.

References

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. [Link]

- WO2018051280A1 - Process for preparation of ribociclib, its acid addition salts.

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules. [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]

- US4299960A - 2-Amino-4,6-disubstituted pyrimidines.

-

Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research. [Link]

-

Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. ResearchGate. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]

-

New synthesis method of ribociclib intermediate. Patsnap. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

-

Analysis and synthesis of the related substances of palbociclib. Journal of China Pharmaceutical University. [Link]

- CN113200912A - Method for synthesizing cyanamide.

- CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

Synthesis of ribociclib intermediate and in-line purification. ResearchGate. [Link]

-

Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]

-

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). CABI Digital Library. [Link]

- US20180093950A1 - Ribociclib intermediate and preparation method therefor.

- CN105037236A - Ribociclib intermediate and preparation method thereof.

- WO2021038590A1 - Novel polymorph of ribociclib succinate.

-

Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-. PubChem. [Link]

-

Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry. [Link]

- TWI718533B - Preparation method of ribociclib and its salt and crystalline form thereof.

-

Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]

- WO2019130068A1 - Crystalline forms of ribociclib succinate.

Sources

- 1. New synthesis method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. 1255147-20-6|N-(2-Amino-6-chloropyrimidin-4-yl)cyanamide|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. WO2018051280A1 - Process for preparation of ribociclib, its acid addition salts - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

- 6. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Amino-6-chloropyrimidin-4-yl)cyanamide (CAS 1255147-20-6): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its unique trifunctional architecture, featuring an amino group, a reactive chloro substituent, and a cyanamide moiety, offers a versatile platform for the synthesis of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in the development of novel pharmaceuticals. The narrative delves into the mechanistic underpinnings of its synthesis and reactivity, offering field-proven insights for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] 2-aminopyrimidine derivatives, in particular, have garnered significant attention due to their ability to form key hydrogen bonding interactions with biological targets, leading to their successful development as anticancer, antimicrobial, and anti-inflammatory agents.[2] The subject of this guide, (2-Amino-6-chloropyrimidin-4-yl)cyanamide, emerges as a highly valuable intermediate, poised for the elaboration into diverse libraries of potential drug candidates. Its strategic importance lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is paramount for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 1255147-20-6 | [3] |

| Molecular Formula | C₅H₄ClN₅ | [3] |

| Molecular Weight | 169.57 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from related structures |

| SMILES Code | N#CNC1=NC(N)=NC(Cl)=C1 | [3] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Resonances corresponding to the amino protons and the pyrimidine ring proton would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and cyanamide groups.

-

¹³C NMR: Signals for the five carbon atoms of the pyrimidine ring and the cyanamide carbon would be observed. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift. The nitrile carbon of the cyanamide group would appear in the typical region for nitriles.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the cyanamide group, and C-Cl stretching would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom, would be observed.

Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide: A Proposed Pathway

Sources

An In-depth Technical Guide to (2-Amino-6-chloropyrimidin-4-yl)cyanamide: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from related compounds and established chemical principles to offer a comprehensive overview of its molecular structure, potential synthetic pathways, and prospective biological relevance.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The introduction of a cyanamide functional group onto a pyrimidine core, as in (2-Amino-6-chloropyrimidin-4-yl)cyanamide, offers a fascinating combination of reactive sites: a nucleophilic amino group and an electrophilic nitrile.[1] This duality opens avenues for diverse chemical modifications and potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a substituted pyrimidine with the systematic IUPAC name N-(2-Amino-6-chloropyrimidin-4-yl)cyanamide. Its chemical structure consists of a pyrimidine ring substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and a cyanamide group at the 4-position.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1255147-20-6 | [2] |

| Molecular Formula | C₅H₄ClN₅ | [2] |

| Molecular Weight | 169.57 g/mol | [2] |

| Canonical SMILES | C1=C(N=C(N=C1N)Cl)NC#N | Inferred from Structure |

The presence of both hydrogen bond donors (amino and cyanamide N-H) and acceptors (pyrimidine nitrogens, amino nitrogen, and nitrile nitrogen) suggests that this molecule can participate in complex hydrogen bonding networks, which is a critical aspect of drug-receptor interactions. The chlorine atom provides a site for potential metabolic transformation or further chemical modification.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available barbituric acid derivatives or through the condensation of guanidine with a suitable three-carbon synthon. A key intermediate, 2,4-diamino-6-hydroxypyrimidine, can be chlorinated to yield 2,4-diamino-6-chloropyrimidine. The final step would be the introduction of the cyano group onto one of the amino functionalities.

Sources

A Comprehensive Technical Guide to the Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, valued for its unique structural motifs that allow for diverse chemical modifications. This technical guide provides an in-depth exploration of the synthetic pathway to this key intermediate, focusing on the selection of starting materials, the rationale behind experimental choices, and detailed, field-proven protocols. We will dissect the multi-step synthesis, which commences with the construction of the pyrimidine core, proceeds through a critical chlorination step, and culminates in a selective nucleophilic aromatic substitution to introduce the cyanamide moiety. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and process development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids and numerous approved pharmaceuticals. The specific substitution pattern of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, featuring an amino group, a reactive chlorine atom, and a cyanamide functional group, makes it a highly versatile building block. The chlorine atom serves as an excellent leaving group for nucleophilic substitution, while the amino and cyanamide groups provide sites for further functionalization, enabling the construction of complex molecular architectures. A robust and well-understood synthesis is therefore critical for its application in drug discovery and development.

The Core Synthetic Strategy: A Three-Step Approach

The most logical and widely practiced approach to synthesizing (2-Amino-6-chloropyrimidin-4-yl)cyanamide involves a three-step sequence. This strategy is built upon foundational principles of heterocyclic chemistry and is designed for efficiency and scalability.

The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow for (2-Amino-6-chloropyrimidin-4-yl)cyanamide.

Step 1: Construction of the 2-Aminopyrimidine Core

The foundational step is the creation of the pyrimidine ring system. This is achieved through a classical condensation reaction.

Starting Materials and Rationale

The key starting materials for this step are:

-

Guanidine: Typically used as a stable salt, such as guanidine hydrochloride or guanidine nitrate .[1][2][3][4] Guanidine provides the N-C-N fragment required to form the 2-amino-substituted portion of the pyrimidine ring.

-

Malonic Acid Diester: Diethyl malonate or dimethyl malonate are the most common choices.[2][3][5] This molecule serves as the C-C-C backbone, which will form positions 4, 5, and 6 of the pyrimidine ring.

-

Base: A strong alkoxide base, such as sodium ethoxide or sodium methoxide , is essential.[1][2][6] The base serves two purposes: first, to deprotonate the guanidine salt to the free base, and second, to catalyze the condensation reaction by deprotonating the active methylene group of the malonic ester.

The reaction proceeds via a cyclocondensation mechanism, resulting in the formation of the thermodynamically stable aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is a synthesis of established procedures found in the literature.[2][6][7]

-

Preparation of Base: In a round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving metallic sodium (1.0 eq) in absolute ethanol. Alternatively, a commercially prepared sodium methoxide solution in methanol can be used.[2][6]

-

Addition of Reagents: Once the sodium has completely dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (1.0 eq). Stir the mixture for several minutes to allow for the formation of free guanidine.[2]

-

Condensation: Slowly add diethyl malonate (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-6 hours.[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain a solid residue.[2][6]

-

Purification: Dissolve the resulting solid in a minimum amount of hot water. Acidify the solution to a pH of approximately 6-7 using acetic acid or dilute HCl.[2][8] The product, 2-amino-4,6-dihydroxypyrimidine, will precipitate out of the solution.

-

Isolation: Filter the white precipitate, wash with cold water and ethanol, and dry under vacuum to a constant weight.[2]

Step 2: Chlorination of the Pyrimidine Ring

With the pyrimidine core established, the next critical step is to convert the hydroxyl groups at positions 4 and 6 into chloro groups. This transformation activates the ring for the subsequent nucleophilic substitution.

Chlorinating Agent and Rationale

The reagent of choice for this transformation is phosphorus oxychloride (POCl₃) .[5][9][10][11] POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. In some procedures, a tertiary amine like N,N-dimethylaniline is added to catalyze the reaction and neutralize the HCl byproduct.[9][10]

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol is adapted from established methods for the chlorination of hydroxypyrimidines.[1][11]

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours.[9][11] The solid starting material will slowly dissolve as the reaction progresses.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.[9][11]

-

Work-up: Cautiously pour the viscous residue onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme care in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.[1]

-

Extraction & Isolation: The crude product often precipitates as a solid and can be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like chloroform or ethyl acetate.[1][11] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude 2-amino-4,6-dichloropyrimidine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.[11]

Step 3: Selective Introduction of the Cyanamide Moiety

This final step involves a selective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a cyanamide group. The reactivity of the two chlorine atoms in 2-amino-4,6-dichloropyrimidine is not identical, allowing for selective monosubstitution under controlled conditions.

Starting Materials and Rationale

-

2-Amino-4,6-dichloropyrimidine: The substrate from the previous step.

-

Cyanamide Source: Cyanamide (H₂NCN) or its corresponding salt, sodium cyanamide (NaHNCN) , can be used as the nucleophile.[12][13] Using the pre-formed sodium salt or generating it in situ with a base enhances the nucleophilicity of the cyanamide. The chemistry of cyanamides is well-reviewed, confirming their utility in forming nitrogen-rich heterocycles.[12][13][14]

-

Solvent and Base: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically suitable for SNAr reactions. If starting with cyanamide, a non-nucleophilic base is required to deprotonate it.

The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens, which stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to electronic effects, often allowing for regioselective substitution.

Experimental Protocol: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide

This is a representative protocol based on the principles of SNAr reactions on dichloropyrimidine systems.[15]

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent like anhydrous DMF.

-

Addition of Nucleophile: Add sodium cyanamide (1.0-1.2 eq) to the solution in portions. Alternatively, add cyanamide (1.0-1.2 eq) followed by the portion-wise addition of a base like sodium hydride (NaH).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC to observe the consumption of the starting material and the formation of the monosubstituted product.

-

Work-up: Once the reaction is complete, quench the mixture by pouring it into cold water.

-

Isolation: The product may precipitate upon addition to water. If so, collect the solid by filtration, wash with water, and dry. If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure (2-Amino-6-chloropyrimidin-4-yl)cyanamide.

Summary of Quantitative Data

The efficiency of each step is crucial for the overall yield of the final product. The following table summarizes typical yields reported for the first two steps in the literature.

| Step | Reaction | Starting Materials | Product | Typical Yield (%) |

| 1 | Ring Formation | Guanidine HCl, Diethyl Malonate | 2-Amino-4,6-dihydroxypyrimidine | 85 - 96%[2][6] |

| 2 | Dichlorination | 2-Amino-4,6-dihydroxypyrimidine, POCl₃ | 2-Amino-4,6-dichloropyrimidine | 60 - 86%[9][11] |

| 3 | Cyanation | 2-Amino-4,6-dichloropyrimidine, NaHNCN | (2-Amino-6-chloropyrimidin-4-yl)cyanamide | (Not specified) |

Yield for Step 3 is dependent on specific reaction conditions and optimization.

Conclusion and Future Perspectives

The synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is a well-defined process rooted in fundamental reactions of heterocyclic chemistry. By starting with the condensation of guanidine and a malonic ester, followed by robust chlorination and a selective nucleophilic aromatic substitution, this valuable intermediate can be accessed reliably. The protocols outlined in this guide provide a solid foundation for laboratory-scale synthesis. For drug development professionals, further optimization of the final cyanation step to ensure high regioselectivity and yield will be a key area for process refinement and scale-up. The versatility of the final product ensures its continued importance as a scaffold in the ongoing quest for novel therapeutic agents.

References

-

Štěpánková, Š., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

-

Liang, H. (2019). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. Available at: [Link]

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.

- CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. Google Patents.

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.

- WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.

-

Yu, H. M., et al. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Scientific.Net. Available at: [Link]

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available at: [Link]

- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.

-

Quezada-Sarmiento, P. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

-

Gulevskaya, A. V., et al. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Quezada-Sarmiento, P. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

- CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.

-

Goswami, S., et al. (2008). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. National Institutes of Health. Available at: [Link]

- CN110790711A - Preparation method of 2-chloro-4-amino-6-methylpyrimidine compound. Google Patents.

-

Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available at: [Link]

-

Traube, W. (1941). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

-

Liang, H. (2019). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). CABI Digital Library. Available at: [Link]

-

Zaitsev, A. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Institutes of Health. Available at: [Link]

- CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

- A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. Google Patents.

-

Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PubMed. Available at: [Link]

-

Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. Available at: [Link]

-

Nekrasov, D. D. (2004). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. ResearchGate. Available at: [Link]

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]

- 5. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 6. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 7. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 11. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Retrosynthetic Analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The analysis breaks down the target molecule into readily available starting materials and outlines a plausible forward synthesis with detailed protocols and mechanistic insights.

Introduction

(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds. The pyrimidine core is a key feature in numerous drugs, and the cyanamide group can act as a bioisostere for other functional groups or as a reactive handle for further molecular elaboration. A thorough understanding of its synthesis is crucial for researchers looking to explore its potential applications. This guide will deconstruct the molecule to its fundamental building blocks and provide a logical, step-by-step pathway for its synthesis.

Retrosynthetic Strategy

The retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide begins with the disconnection of the most reactive and synthetically accessible bonds. A logical approach is to first disconnect the cyanamide group, followed by the simplification of the pyrimidine ring.

Caption: Retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.

The primary disconnection point is the bond between the pyrimidine ring and the cyanamide nitrogen. This leads to the key intermediate, 2-amino-4,6-dichloropyrimidine , and a cyanamide source. The synthesis of 2-amino-4,6-dichloropyrimidine can be achieved through the chlorination of 2-amino-4,6-dihydroxypyrimidine . This dihydroxypyrimidine can, in turn, be synthesized via the condensation of guanidine with diethyl malonate . This multi-step approach utilizes common and commercially available starting materials.

Forward Synthesis

The forward synthesis follows the logic of the retrosynthetic analysis, starting from the simplest precursors and building up to the target molecule.

Caption: Proposed forward synthesis pathway.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The synthesis of the pyrimidine core is achieved through the condensation of guanidine with diethyl malonate in the presence of a strong base, such as sodium ethoxide.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular condensation and tautomerization to form the stable dihydroxypyrimidine ring.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add guanidine hydrochloride.

-

Slowly add diethyl malonate to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

After cooling, the precipitate is collected by filtration, washed with ethanol, and then dissolved in hot water.

-

Acidify the aqueous solution with acetic acid to precipitate the 2-amino-4,6-dihydroxypyrimidine.

-

Collect the product by filtration, wash with water, and dry.

| Reagent | Molar Ratio | Key Parameters |

| Guanidine Hydrochloride | 1.0 | Solvent: Absolute Ethanol |

| Diethyl Malonate | 1.0 | Base: Sodium Ethoxide |

| Sodium | 2.0 | Reaction Time: 2-4 hours |

| Acetic Acid | q.s. | Temperature: Reflux, then room temperature |

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

The conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine is a crucial step, as it activates the 4- and 6-positions for subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl₃).[1][2]

Mechanism: The hydroxyl groups are converted into good leaving groups by reaction with POCl₃, which are then displaced by chloride ions.

Protocol:

-

In a fume hood, carefully add 2-amino-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride.

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, to scavenge the HCl produced.[1]

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or benzene.[2]

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-4,6-dihydroxypyrimidine | 1.0 | Reagent/Solvent: Phosphorus oxychloride (excess) |

| Tertiary Amine (e.g., Et₃N) | catalytic | Temperature: Reflux (approx. 107 °C)[2] |

| Reaction Time: 4-8 hours |

Step 3: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide

The final step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms with cyanamide. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 6-position due to the electronic effects of the amino group at the 2-position.

Mechanism: The reaction proceeds via a standard SNAr mechanism. The cyanamide anion acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride ion.

Protocol:

-

Dissolve 2-amino-4,6-dichloropyrimidine in a suitable polar aprotic solvent, such as DMF or DMSO.

-

Add sodium or potassium cyanamide to the solution. The cyanamide salt can be prepared in situ by reacting cyanamide with a base like sodium hydride.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization.

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-4,6-dichloropyrimidine | 1.0 | Solvent: DMF or DMSO |

| Sodium Cyanamide | 1.0-1.2 | Temperature: 60-80 °C |

| Reaction Time: 2-6 hours |

Conclusion

The retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide reveals a practical and efficient synthetic route starting from simple and readily available precursors. The key steps involve the construction of the pyrimidine ring, followed by chlorination and a selective nucleophilic aromatic substitution to introduce the cyanamide functionality. The provided protocols offer a solid foundation for the laboratory synthesis of this and related pyrimidine derivatives, enabling further research into their chemical and biological properties.

References

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents. (n.d.). Google Patents.

-

Synthesis of 2-Cyanopyrimidines. (2019, October 22). ResearchGate. Retrieved January 21, 2026, from [Link]

- CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof - Google Patents. (n.d.). Google Patents.

- CN107235919B - Process for synthesizing minoxidil - Google Patents. (n.d.). Google Patents.

- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents. (n.d.). Google Patents.

- CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents. (n.d.). Google Patents.

- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents. (n.d.). Google Patents.

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents. (n.d.). Google Patents.

-

Direct Regioselective C-H Cyanation of Purines. (2023, January 17). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). (2018, March 2). PubMed. Retrieved January 21, 2026, from [Link]

- CN107235919A - A kind of synthesis technique of minoxidil - Google Patents. (n.d.). Google Patents.

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents. (n.d.). Google Patents.

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. Retrieved January 21, 2026, from [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthesis of Minoxidil Factory Directly Supply Top Quality. (2025, January 14). Xi'an Lyphar Biotech Co., Ltd. Retrieved January 21, 2026, from [Link]

-

Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine - Quick Company. (n.d.). Quick Company. Retrieved January 21, 2026, from [Link]

-

2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

Minoxidil - Chemignition Laboratory. (n.d.). Chemignition Laboratory. Retrieved January 21, 2026, from [Link]

-

Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.). Acta Chimica Slovenica. Retrieved January 21, 2026, from [Link]

-

PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE - European Patent Office. (n.d.). European Patent Office. Retrieved January 21, 2026, from [Link]

-

Preparation of 2,5-diamino-4,6-dichloropyrimidine | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Reactivity Profile of (2-Amino-6-chloropyrimidin-4-yl)cyanamide

Introduction: Unveiling a Versatile Heterocyclic Building Block

To the community of researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration of the chemical reactivity of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. This molecule, possessing a unique constellation of functional groups—a pyrimidine core, an amino group, a chloro substituent, and a cyanamide moiety—presents a rich landscape for chemical derivatization. Its structural features suggest its potential as a versatile building block in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document aims to provide a predictive yet practical framework for harnessing the synthetic potential of this intriguing molecule. While direct literature on the reactivity of this specific compound is limited, this guide synthesizes information from analogous systems to provide a robust and scientifically grounded reactivity profile.

Molecular Architecture and Spectroscopic Signature

The chemical structure of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is characterized by a pyrimidine ring substituted at positions 2, 4, and 6. The electron-donating amino group at C2, the electron-withdrawing chloro group at C6, and the unique cyanamide functionality at C4 create a molecule with distinct electronic and steric properties that govern its reactivity.

Caption: Overview of the main reactivity sites of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position

The pyrimidine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution. The chloro substituent at the C6 position is a good leaving group, making this site a prime target for nucleophilic attack. The general order of reactivity for nucleophilic substitution on chloropyrimidines is C4/C6 > C2.[1] The presence of the electron-donating amino group at C2 may slightly deactivate the ring, but the cumulative electron-withdrawing effect of the ring nitrogens and the chloro and cyanamide groups ensures that SNAr reactions are feasible.

Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Microwave irradiation can significantly accelerate these reactions.[2]

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product. The final product can be purified by column chromatography or recrystallization and characterized by NMR, IR, and MS to confirm its structure.

Experimental Protocol: Substitution with an Amine

-

To a solution of (2-Amino-6-chloropyrimidin-4-yl)cyanamide (1.0 mmol) in anhydrous propanol (10 mL) in a microwave reaction vial, add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).[2]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-substituted product.

Sources

nucleophilicity of the amino group in chloropyrimidines

An In-Depth Technical Guide to the Nucleophilicity of the Amino Group in Chloropyrimidines

Abstract

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to bind to a diverse array of biological targets.[1] The synthesis of these vital structures frequently proceeds via the nucleophilic aromatic substitution (SNAr) of a chloropyrimidine precursor with an amine. However, when the pyrimidine ring already bears an amino group, its own nucleophilicity becomes a critical parameter influencing subsequent reactions, side-product formation, and the overall synthetic strategy. This guide provides a detailed exploration of the factors governing the nucleophilicity of the amino group in chloropyrimidine systems. We will dissect the electronic architecture of the pyrimidine ring, analyze the interplay of substituent effects, and examine the profound influence of the reaction environment. This document synthesizes fundamental principles with field-proven insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this essential reactivity.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heteroaromatic system. The two ring nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the electron density of the ring carbons and making them susceptible to nucleophilic attack.[2] This inherent electrophilicity is the foundation upon which the chemistry of chloropyrimidines is built.

Halogen atoms, such as chlorine, further activate the ring towards nucleophilic substitution through their own inductive-withdrawing effects.[3] The positions most activated towards attack are typically C4 and C6, followed by C2. This is due to the ability of the ring nitrogens to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position because the anionic intermediate is better stabilized.[4]

The Dual Role of the Amino Substituent

An amino group attached to the pyrimidine ring introduces a fascinating electronic dichotomy.

-

By Resonance (+M Effect): The lone pair of electrons on the amino nitrogen can be delocalized into the pyrimidine ring. This electron-donating resonance effect increases the electron density of the ring, particularly at the ortho and para positions, deactivating it towards nucleophilic attack compared to an unsubstituted ring.

-

By Induction (-I Effect): The nitrogen atom is more electronegative than carbon, exerting a modest inductive electron-withdrawing effect.

Generally, the resonance effect is dominant, meaning the amino group acts as an overall activating group for electrophilic substitution but a deactivating group for nucleophilic substitution on the ring itself. However, the primary focus of this guide is the nucleophilicity of the exocyclic amino group's nitrogen atom, which is governed by the availability of its lone pair.

Key Factors Governing Amino Group Nucleophilicity

The reactivity of the amino group in a chloropyrimidine is not an intrinsic constant but is modulated by a sensitive balance of electronic, steric, and environmental factors.

Electronic Effects

The electronic environment of the pyrimidine ring directly influences the electron density on the exocyclic amino nitrogen, thereby controlling its nucleophilicity.

-

Position of Substituents: The relative positions of the amino group, the chloro group(s), and other substituents are paramount.

-

2-Amino-4-chloropyrimidine: The amino group at C2 strongly donates electron density into the ring, influencing the electrophilicity of the C4 position. The nucleophilicity of the 2-amino group itself is modulated by the electron-withdrawing character of the ring nitrogens and the C4-chloro substituent.

-

4-Amino-2-chloropyrimidine: Here, the amino group at C4 influences the C2 position. The nucleophilicity of this 4-amino group is generally different from a 2-amino group due to the distinct electronic environment.

-

-

Additional Ring Substituents: The presence of other groups on the ring can fine-tune nucleophilicity. Electron-withdrawing groups (e.g., -NO₂) decrease the basicity and nucleophilicity of the amino group by pulling electron density away.[5][6] Conversely, electron-donating groups (e.g., -CH₃) can enhance it. This follows the general principle that factors stabilizing a carboxylate anion (making the corresponding acid stronger) will destabilize the lone pair of an amine, making it less basic and less nucleophilic.[7]

The following diagram illustrates how substituents electronically influence the pyrimidine core and, consequently, the exocyclic amino group.

Caption: Relationship between ring substituents and amino group nucleophilicity.

Basicity and pKa Correlation

A strong correlation exists between the basicity (as measured by the pKa of its conjugate acid, pKaH) and the nucleophilicity of an amine.[8] A higher pKaH indicates a stronger base, which more readily donates its electron pair, and thus generally corresponds to a stronger nucleophile. For aminopyrimidines, the electron-withdrawing nature of the aza-substituents (the ring nitrogens) lowers the pKa relative to aniline, and this effect is additive.[5]

| Compound | pKaH | Relative Basicity | Expected Nucleophilicity Trend |

| Aniline | ~4.6 | Higher | Higher |

| 4-Aminopyrimidine | ~5.7 | Higher | Higher |

| 2-Aminopyrimidine | ~3.5 | Lower | Lower |

| 4-Amino-2-chloropyrimidine | < 3.5 (est.) | Lower | Lower |

| Note: pKa values can vary with measurement conditions. These are representative values. |

This table demonstrates that the position of the amino group significantly impacts basicity, which serves as a useful, albeit imperfect, proxy for its nucleophilicity.

Solvent Effects

The choice of solvent is critical in reactions involving nucleophilic amines. Solvents can dramatically alter nucleophilicity through solvation effects.[9]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amino group's lone pair. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to participate in a reaction.[4] Consequently, polar protic solvents tend to decrease the nucleophilicity of amines.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess large dipole moments and can solvate cations effectively, but they do not form strong hydrogen bonds with the amine nucleophile.[4] This leaves the amine "naked" and highly reactive, making polar aprotic solvents the preferred choice for many SNAr reactions to maximize the nucleophile's potency.[10]

Kinetic studies have shown that reaction rates can be significantly higher in polar aprotic solvents compared to protic or nonpolar solvents, highlighting the importance of this choice.[11]

Experimental Assessment of Nucleophilicity

Quantifying the nucleophilicity of an amino group in a chloropyrimidine requires rigorous experimental design. Kinetic analysis is the gold standard for this purpose.

Protocol: Kinetic Analysis of Amination via HPLC

This protocol describes a method to determine the second-order rate constant for the reaction of an external amine with a chloropyrimidine, which serves as a model for assessing the reactivity of the amino group itself in competitive reactions.

Objective: To measure the rate of consumption of a starting chloropyrimidine and the formation of the aminated product.

Materials:

-

Chloropyrimidine substrate (e.g., 2-amino-4-chloropyrimidine)

-

Nucleophile (e.g., morpholine or another amine)

-

Anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile)

-

Internal standard (e.g., naphthalene, biphenyl)

-

Thermostatted reaction vessel or water bath

-

HPLC system with a UV detector

-

Volumetric flasks, syringes, and vials

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the chloropyrimidine substrate of known concentration (e.g., 0.1 M) in the chosen solvent.

-

Prepare a stock solution of the internal standard of known concentration (e.g., 0.05 M).

-

Prepare a stock solution of the amine nucleophile of known concentration (e.g., 1.0 M). A large excess is used to ensure pseudo-first-order conditions.

-

-

Reaction Setup:

-

In a thermostatted vessel maintained at the desired reaction temperature (e.g., 80 °C), add a precise volume of the chloropyrimidine stock solution and the internal standard stock solution.

-

Allow the solution to equilibrate to the set temperature for 15-20 minutes.

-

-

Initiation and Sampling:

-

To initiate the reaction (t=0), rapidly inject the required volume of the pre-heated amine stock solution into the reaction vessel with vigorous stirring.

-

Immediately withdraw the first aliquot (~50 µL), quench it in a pre-prepared vial containing a diluent (e.g., cold acetonitrile/water), and place it on ice.

-

Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction (e.g., 5, 15, 30, 60, 120 minutes).

-

-

HPLC Analysis:

-

Analyze each quenched sample by HPLC. The method should be able to resolve the starting material, product, and internal standard peaks.

-

Record the peak areas for the starting material and the internal standard at each time point.

-

-

Data Analysis:

-

Calculate the concentration of the chloropyrimidine at each time point relative to the constant concentration of the internal standard.

-

Plot ln([Substrate]t / [Substrate]0) versus time (in seconds).

-

The slope of this line will be equal to -kobs (the pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Amine] .

-

This experimental workflow is visualized in the following diagram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sapub.org [sapub.org]

- 11. zenodo.org [zenodo.org]

Introduction: The Pyrimidine Cyanamide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Targets of Pyrimidine-Based Cyanamides

The pyrimidine ring is a cornerstone of medicinal chemistry, serving as the structural foundation for a multitude of natural and synthetic bioactive compounds.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its privileged structure is readily recognized by biological systems.[3][4] The introduction of a cyanamide moiety (-NHCN) to this scaffold creates a unique chemical entity with a rich pharmacological profile. The cyanamide group's distinct electronic and structural features confer the ability to engage in diverse non-covalent interactions, including hydrogen bonding, which is critical for target binding.[3][5] This has led to the exploration of pyrimidine-based cyanamides across a wide spectrum of therapeutic areas, including oncology, immunology, and infectious diseases.[2][3][4]

This technical guide offers a comprehensive exploration of the key biological targets of pyrimidine-based cyanamides. It is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, validated experimental protocols, and a forward-looking perspective on this versatile chemical class.

Part 1: Key Biological Target Classes

The therapeutic efficacy of pyrimidine-based cyanamides stems from their ability to modulate the activity of specific proteins that are critical drivers of disease pathogenesis. The primary targets identified to date fall into two major categories: protein kinases and enzymes involved in essential metabolic pathways.

Protein Kinase Inhibition: A Central Mechanism of Action

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7] Pyrimidine-based compounds are particularly well-suited as kinase inhibitors, often acting as ATP-competitive agents that bind to the enzyme's active site.[7][8] The pyrimidine core can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[4][8]

The EGFR and HER2 (also known as ErbB-2) receptor tyrosine kinases are critical drivers of proliferation and survival in numerous cancers.[7][9] Overexpression or activating mutations lead to uncontrolled cell growth. Several pyrimidine-based compounds have been developed as potent inhibitors of these kinases.[9][10] For instance, a 5-ethynylpyrimidine derivative demonstrated an IC50 value of 45 nM against EGFR kinase.[9]

Signaling Pathway: EGFR Activation and Downstream Cascades

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based cyanamides.

| Compound Class | Target(s) | IC50 | Cell Line(s) | Reference |

| 5-Ethynylpyrimidine | EGFR | 45 nM | - | [9] |

| 4-Anilino-pyrimidine | EGFR | < 1 µM | A-549, HL60 | [9] |

| Cyanopyridone/Pyridopyrimidine | VEGFR-2, HER-2 | 1.39 - 2.71 µM | MCF-7, HepG2 | [10] |

Table 1: Inhibitory activities of representative pyrimidine-based compounds against receptor tyrosine kinases.

The p38α MAP kinase is a key regulator of the inflammatory response. Its inhibition can reduce the production of pro-inflammatory cytokines like TNF-α. A novel class of 5-cyanopyrimidine derivatives has been identified as potent and selective p38α inhibitors.[5] X-ray crystallography confirmed that the cyano group's nitrogen atom forms a direct hydrogen bond with the backbone amide of methionine 109 (Met109) in the kinase hinge region, anchoring the inhibitor in the active site.[5] This specific interaction highlights the causal role of the cyanamide functional group in achieving high-affinity binding.

Cyclin-dependent kinases (CDKs), Aurora kinases (AURK), and Polo-like kinases (PLK) are master regulators of the cell cycle.[4][8] Their aberrant activity is a common feature of cancer, leading to uncontrolled cell division. Pyrimidine-based scaffolds are effective at targeting these kinases. For example, pyrimidine derivatives have been designed to inhibit Aurora A kinase, which in turn destabilizes and reduces levels of MYC oncoproteins, known drivers of many cancers.[11]

| Compound Class | Target(s) | IC50 | Therapeutic Rationale | Reference |

| Pyrimidine-based | Aurora A | < 200 nM | Reduce MYC levels in SCLC | [11] |

| Pyrimidine-fused | Aurora A/B | 0.37 - 14 nM | Cell cycle arrest | [8] |

| Pyrimidine-fused | PLK | 0.83 - 0.9 nM | Mitotic arrest | [8] |

Table 2: Inhibition of cell cycle kinases by pyrimidine derivatives.

Dihydroorotate Dehydrogenase (DHODH): Targeting Nucleotide Metabolism

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[12][13] This pathway is essential for producing the building blocks of DNA and RNA. While most normal cells can acquire pyrimidines through a salvage pathway, many cancer cells and rapidly replicating viruses are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[12][13][14] This metabolic dependency creates a therapeutic window for DHODH inhibitors.

Targeting DHODH depletes the cellular pool of pyrimidines, leading to the suppression of DNA synthesis and transcription, thereby halting cell growth and viral replication.[12][15] This mechanism provides a broad-spectrum antiviral strategy and a potent anticancer approach.[12] Structure-activity relationship studies have shown that for pyrimidine analogs to effectively inhibit DHODH, an intact amide/imide structure and a carboxylic acid at the 6-position are often required.[16]

Pathway Diagram: De Novo Pyrimidine Biosynthesis

Caption: The de novo pyrimidine synthesis pathway highlighting the role of DHODH.

Other and Emerging Targets

The versatility of the pyrimidine cyanamide scaffold allows it to interact with a range of other important biological targets.

-

Cyclooxygenase-2 (COX-2): As key enzymes in the inflammatory cascade, selective COX-2 inhibition is a validated strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, along with antioxidant properties.[17][18][19]

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier that is overexpressed in many cancers. Its inhibition can reactivate tumor suppressor genes. 5-cyano-6-phenylpyrimidine derivatives have been reported as potent LSD1 inhibitors.[20]

-

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion. Their inhibition can lower post-meal blood glucose levels, representing a therapeutic strategy for diabetes. Pyrimidine derivatives have been investigated as potential inhibitors of both enzymes.[21]

Part 2: Experimental Protocols for Target Identification and Validation

The following section provides validated, step-by-step methodologies for key experiments used to characterize the biological activity of pyrimidine-based cyanamides. These protocols are designed to be self-validating systems, providing robust and reproducible data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibitory effect of a compound on a specific protein kinase. The principle is to measure the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the pyrimidine-based cyanamide test compound in an appropriate buffer (e.g., DMSO, then diluted in assay buffer). Prepare solutions of the target kinase, its specific peptide substrate, and ATP at optimal concentrations.

-

Reaction Setup: In a 96- or 384-well white plate, add the kinase, substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation and Incubation: Start the kinase reaction by adding the ATP solution to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation to occur.

-

Signal Detection: Stop the reaction and detect the remaining ATP by adding a commercial luminescence-based reagent (e.g., ADP-Glo™ Kinase Assay). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

-

Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

-

Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH Target Validation via Uridine Rescue Assay

This cell-based assay is a critical tool to confirm that the observed anti-proliferative effect of a compound is specifically due to the inhibition of DHODH. The logic is that if a compound blocks de novo pyrimidine synthesis, its cytotoxic effect can be reversed by supplying cells with an external source of uridine, which can be utilized by the salvage pathway to produce essential nucleotides.[15]

Logic Diagram: Uridine Rescue Experiment

Caption: Logical flow of a uridine rescue experiment to confirm DHODH inhibition.

Step-by-Step Methodology:

-

Cell Seeding: Plate a cancer cell line known to be sensitive to DHODH inhibition (e.g., U2OS or HCT116) in 96-well plates and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with the pyrimidine-based cyanamide inhibitor at a concentration around its IC50 value.

-

Rescue Condition: In a parallel set of wells, co-treat the cells with the inhibitor AND a supplemental concentration of uridine (e.g., 100 µM).[15]

-

Control Groups: Include controls for untreated cells, cells treated with inhibitor only, and cells treated with uridine only.

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT, SRB, or a cell counting assay.

-

Interpretation: If the compound's anti-proliferative effect is significantly reversed in the presence of uridine, it provides strong evidence that the compound's primary mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway, likely via DHODH.

Conclusion and Future Directions